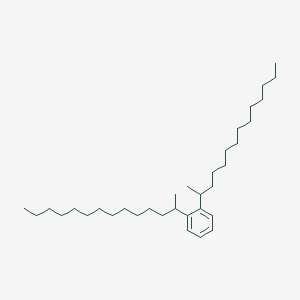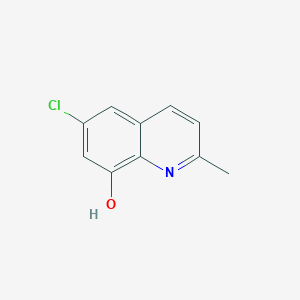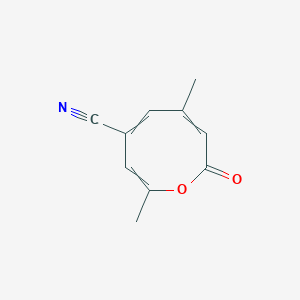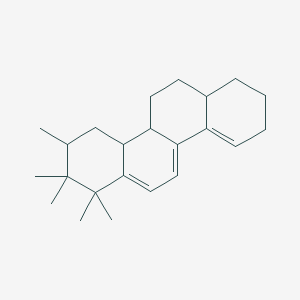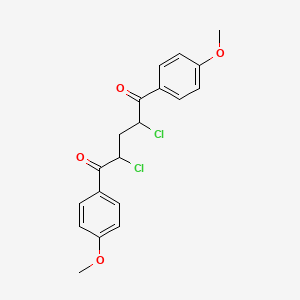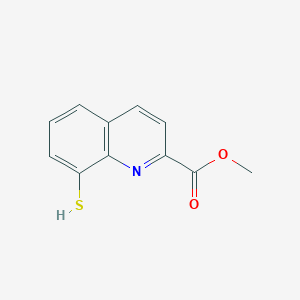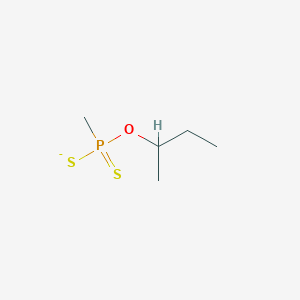
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methyl group, and a dihydroquinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile typically involves multiple steps. One common method includes the acylation of benzene using solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, Amberlite, and sulfated zirconia . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile include other quinazoline derivatives and chlorobenzoyl-containing compounds. Examples include:
- 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene
- 4-Chlorobenzoyl chloride
- 4-Chlorobenzyl alcohol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
92736-36-2 |
|---|---|
Fórmula molecular |
C17H12ClN3O |
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
1-(4-chlorobenzoyl)-4-methyl-2H-quinazoline-2-carbonitrile |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-4-2-3-5-15(14)21(16(10-19)20-11)17(22)12-6-8-13(18)9-7-12/h2-9,16H,1H3 |
Clave InChI |
HAQTUJXFFQPJQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


